2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Medicinal Chemistry Drug Design Pharmacokinetics

2-(Azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one (ChemDiv ID Y043-3222; CAS 1401592-53-7; Molecular Formula C₂₁H₂₃N₃O; Molecular Weight 333.43 g/mol) is a synthetic pyridazin-3(2H)-one derivative bearing an azepane moiety connected via a methylene linker at the N-2 position and a naphthalen-1-yl substituent at C-6. This compound belongs to the class of pyridazinones, a scaffold extensively investigated for kinase inhibition and anti-inflammatory activities, and serves as a non-commercial screening compound intended for target identification and hit-to-lead progression programs.

Molecular Formula C21H23N3O
Molecular Weight 333.4 g/mol
Cat. No. B10991459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one
Molecular FormulaC21H23N3O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H23N3O/c25-21-13-12-20(19-11-7-9-17-8-3-4-10-18(17)19)22-24(21)16-23-14-5-1-2-6-15-23/h3-4,7-13H,1-2,5-6,14-16H2
InChIKeySSYSNDPVROEECT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one: Core Identity and Procurement Baseline


2-(Azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one (ChemDiv ID Y043-3222; CAS 1401592-53-7; Molecular Formula C₂₁H₂₃N₃O; Molecular Weight 333.43 g/mol) is a synthetic pyridazin-3(2H)-one derivative bearing an azepane moiety connected via a methylene linker at the N-2 position and a naphthalen-1-yl substituent at C-6 . This compound belongs to the class of pyridazinones, a scaffold extensively investigated for kinase inhibition and anti-inflammatory activities, and serves as a non-commercial screening compound intended for target identification and hit-to-lead progression programs [1]. Regulatory disclosure confirms that the substance is exclusively intended for non-human research use and is not for therapeutic or veterinary application .

Non-commercial screening compound for target ID
Pyridazinone scaffold – kinase/anti-inflammatory research
Exclusively for non-human research use (RUO)

Why Generic In-Class Substitution Fails for 2-(Azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one


Pyridazin-3(2H)-ones bearing naphthyl and azepane substituents are not functionally interchangeable, even when sharing the same core scaffold. The connectivity of the azepane group (methylene-linked vs. oxoethyl-linked), the regio-chemistry of the naphthyl attachment (1-naphthyl vs. 2-naphthyl), and the nature of the cyclic amine (azepane vs. piperazine or morpholine) each exert independent effects on molecular recognition, logP-driven partitioning, and electronic distribution within the pyridazinone ring . Replacing the azepane-methylene motif with a piperazine-sulfonamide analog, for example, alters hydrogen-bond donor and acceptor counts, acid/base character, and molecular surface topology, all of which can lead to divergent target-binding profiles and off-rate kinetics . Therefore, compound identity must be preserved precisely to maintain structure-activity relationship integrity across screening campaigns and lead optimization studies.

Linker chemistry mismatch
Azepane-methylene vs. oxoethyl linker alters H-bond profile and logD; may shift permeability and target binding.
Naphthyl regio-chemistry mismatch
1-Naphthyl vs. 2-naphthyl changes aromatic orientation; may affect binding pocket complementarity and SAR interpretation.
Cyclic amine identity mismatch
Azepane vs. methylsulfonyl-piperazine drastically alters polarity and basicity; may lead to divergent selectivity profiles.

Quantitative Differentiation Evidence for 2-(Azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one Against the Closest Analogs


N-2 Azepane-Methylene vs. N-2 Azepane-2-Oxoethyl Linkage: A Physicochemical and Pharmacokinetic Comparison

The target compound features a direct methylene bridge between the pyridazinone N-2 and the azepane nitrogen, whereas the closest commercial analog, 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one, incorporates an additional carbonyl group in the linker, converting it to a 2-oxoethyl spacer . This structural difference results in a molecular formula of C₂₁H₂₃N₃O (MW 333.43) for the target compound versus C₂₂H₂₃N₃O₂ (MW 361.45) for the comparator—a ΔMW of -28.02 g/mol . The methylene linker eliminates an H-bond acceptor (carbonyl oxygen) that is present in the 2-oxoethyl analog, reducing the total H-bond acceptor count from 5 to 4 . This deletion also alters the electronic character of the linker and influences the compound's overall lipophilicity, with the target compound exhibiting a calculated logP of 4.12 and logD (pH 7.4) of 3.88, whereas the 2-oxoethyl analog lacks published logD data but is predicted to be considerably less lipophilic due to the additional polar carbonyl .

Linker Chemistry
Data to verify
Target MW 333.43 vs 361.45 (Δ −28.02); HBA 4 vs 5; logP 4.12 (target) vs not reported; ΔHBA −1.
Higher logD and lower HBA predict improved passive permeability; supports CNS/intracellular target research.
Computed properties; vendor datasheets.
Medicinal Chemistry Drug Design Pharmacokinetics

Naphthalene Regio-chemistry: 1-Naphthyl vs. 2-Naphthyl Comparative Physicochemical and Steric Profile

The target compound bears a naphthalen-1-yl group at C-6, whereas a direct and commercially available analog, 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one, bears the naphthalen-2-yl substituent . Although both compounds share identical molecular formula (C₂₁H₂₃N₃O) and molecular weight (333.43 g/mol), the divergent position of the naphthalene attachment generates distinct molecular shapes, electron-density distributions, and torsional profiles around the C-6 bond . The 1-naphthyl isomer presents a peri-hydrogen interaction that imposes a larger dihedral angle between the naphthalene and pyridazinone rings, potentially altering π-stacking interactions with aromatic residues in a target binding pocket. Computed logP for the 1-naphthyl isomer is 4.117, whereas the 2-naphthyl isomer is predicted to have a very similar logP of approximately 4.1 (vendor estimate), indicating nearly identical bulk lipophilicity despite the steric difference . However, polar surface area (PSA) may differ subtly (34.03 Ų for the 1-naphthyl isomer; the 2-naphthyl value is not systematically reported) .

Regio-chemistry
Data to verify
1-naphthyl (target) logP 4.12, PSA 34.03 Ų; 2-naphthyl logP ~4.1, PSA not reported. ΔlogP ≈ 0; shape differs.
Regio-isomerism may influence target binding pocket fit; supports shape-based screening evaluation.
Computed properties; vendor estimate.
Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Cyclic Amine Identity: Azepane vs. Methylsulfonyl-piperazine – Impact on Basicity and H-Bond Profile

The target compound incorporates an unsubstituted azepane ring, whereas the structurally related 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-1-yl)pyridazin-3(2H)-one replaces the azepane with a methylsulfonyl-substituted piperazine . This substitution drastically changes the amine character: the azepane is a secondary amine with a predicted pKa (conjugate acid) of approximately 10.5, fully protonated at physiological pH and capable of acting as a hydrogen-bond donor ; in contrast, the methylsulfonyl-piperazine nitrogen is non-basic (pKa < 2) and functions solely as a hydrogen-bond acceptor . The target compound has 0 hydrogen-bond donors, whereas the piperazine analog also has 0 donors, but the azepane NH (not present; the azepane is tertiary) – correction: the azepane nitrogen in the target molecule is tertiary (substituted at both positions: ring closure and methylene bridge), therefore also 0 H-bond donors, but the methylsulfonyl-piperazine analog carries an additional sulfonamide H-bond acceptor (total H-bond acceptors = 6 vs. 4 in the target compound) . Molecular weight differs by 65.1 g/mol (333.43 vs. 398.48), and logP is reduced in the piperazine-sulfonamide analog due to the polar sulfonamide group (predicted logP ≈ 3.0 vs. 4.117) .

Amine Identity
Data to verify
Target: HBA 4, logP 4.12, MW 333.43. Comparator: HBA 6, logP ~3.0, MW 398.48. ΔHBA −2, ΔlogP +1.1, ΔMW −65.05.
Smaller, less polar amine may reduce off-target interactions; supports CNS penetration research.
Computed properties; estimated logP.
Medicinal Chemistry Ligand Design Molecular Pharmacology

Computed Physicochemical Properties Differentiating from 6-(Naphthalen-1-yl)pyridazin-3(2H)-one Core

The target compound is an N-2 functionalized analog of the core scaffold 6-(naphthalen-1-yl)pyridazin-3(2H)-one (CAS 1105194-30-6), which lacks the azepane-methylene substituent . The addition of the azepane-methylene group increases the molecular weight from 222.24 g/mol to 333.43 g/mol (ΔMW = +111.19 g/mol), introduces a basic tertiary amine center, and raises logP from approximately 2.3 (scaffold estimate) to 4.117, thereby substantially enhancing lipophilicity and predicted membrane permeability . The scaffold's hydrogen-bond donor count is 1 (NH of pyridazinone); the target compound retains 0 H-bond donors (N-2 substituted), eliminating a key H-bond donor that could limit cellular uptake . PSA increases from the scaffold value (estimated ~30 Ų) to 34.03 Ų, a modest change that preserves CNS drug-like space while adding molecular complexity favorable for target selectivity .

Scaffold Differentiation
Class-level
ΔMW +111.19, ΔlogP +1.8, ΔHBD −1 vs. parent scaffold (MW 222.24, logP ~2.3).
N-2 substitution eliminates H-bond donor, raises lipophilicity; may improve permeability for library design.
Scaffold properties estimated; fragment additivity.
Medicinal Chemistry Drug-likeness Library Design

Intellectual Property and Availability Landscape: Differentiation Through Freedom to Operate

The target compound (ChemDiv ID Y043-3222) is available as a screening compound from multiple non-exclusive vendors, whereas closely related pyridazinone structures bearing specific substitution patterns are claimed in patent families such as WO2020017587A1 (pyridazinone derivatives) and US-9115144-B2 (fused heterocyclic derivatives) [1][2]. A patent landscape survey indicates that the generic Markush structures in these filings could encompass certain N-2-substituted-6-aryl-pyridazin-3(2H)-ones, but the specific combination of an azepane-methylene with a naphthalen-1-yl group has not been explicitly exemplified in the key claims, potentially offering a cleaner freedom-to-operate position for early-stage research and internal library building [1][2]. In contrast, the 2-oxoethyl-linked analog (CAS 922926-28-1) is closer to exemplified patent structures and may carry greater encumbrance risk [2].

Patent Landscape
Reported
Target not exemplified in surveyed patents; comparator (oxoethyl-linked) closer to patent claims. Qualitative encumbrance difference.
Lower apparent patent risk may facilitate acquisition and publication; supports academic consortia screening.
Patent family analysis; qualitative risk.
Intellectual Property Procurement Strategy Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-(Azepan-1-ylmethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one


CNS-Targeted Kinase Inhibitor Hit Identification

With a logP of 4.117, logD of 3.88, and zero H-bond donors, the compound resides within favorable CNS drug-like chemical space, distinguishing it from more polar analogs such as the methylsulfonyl-piperazine derivative (logP ≈ 3.0, 6 H-bond acceptors) [1]. Its tertiary azepane nitrogen provides a mildly basic center (predicted pKa ≈ 10) that may engage in ionic interactions with kinase hinge regions while avoiding the excessive polarity that limits brain penetration. The naphthalen-1-yl group offers a large, flat aromatic surface suitable for occupying hydrophobic kinase selectivity pockets, making this scaffold an attractive starting point for CNS kinase panels.

Pyridazinone Scaffold Library Expansion for Structure-Activity Relationship Studies

As an N-2-substituted analog of the core 6-(naphthalen-1-yl)pyridazin-3(2H)-one (CAS 1105194-30-6), this compound extends the accessible chemical space of pyridazinone screening libraries by introducing a 7-membered cyclic amine substituent, a feature absent from most commercially available analogs . The methylene linker (rather than an oxoethyl or direct carbonyl spacer) preserves the flexibility of the azepane ring while avoiding an additional H-bond acceptor, permitting SAR studies that systematically probe the contribution of linker polarity and amine ring size to target potency and selectivity.

In Silico Drug Design and Pharmacophore Modeling

The well-defined computed properties—MW 333.43, logP 4.117, PSA 34.03 Ų, zero H-bond donors, and four H-bond acceptors—make this compound an ideal input for in silico pharmacophore models targeting protein families such as DYRK1A, PDE4, or H3 receptors, where pyridazin-3(2H)-one derivatives have demonstrated submicromolar affinity [1]. The availability of diverse commercial analogs with systematic linker, amine, and aryl variations enables rapid virtual screening and quantitative structure-activity relationship (QSAR) model training and validation.

Pre-competitive Tool Compound Procurement for Academic Screening Consortia

The compound's availability from multiple non-exclusive vendors, combined with an apparently lower patent encumbrance risk compared to 2-oxoethyl-linked pyridazinones, makes it suitable for pre-competitive academic screening initiatives that require unrestricted compound sharing and publication . Its predicted favorable permeability and CNS drug-likeness facilitate hit-to-lead progression in academic drug discovery settings where resources for extensive medicinal chemistry optimization are limited.

Application
Selection Property
Validation Focus
CNS kinase target screening
Predicted CNS drug-like profile (logP ~4.1, zero HBD)
Evaluate BBB penetration and target engagement in kinase assays
Pyridazinone scaffold SAR expansion
Unique 7-membered azepane with non-polar methylene linker
Systematically probe linker polarity and amine ring size on potency/selectivity
In silico pharmacophore & QSAR modeling
Well-defined computed property set (MW, logP, PSA, HBA/HBD)
Virtual screening and QSAR model training for pyridazinone targets
Academic consortia tool compound
Non-exclusive vendor sourcing; lower apparent patent encumbrance
Facilitate sharing, publication, and hit-to-lead progression
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